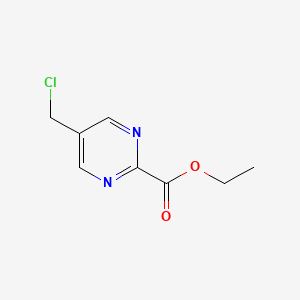

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(chloromethyl)pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-10-4-6(3-9)5-11-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWLFGJZISULHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation and Enaminone Formation

The construction of the pyrimidine ring often begins with precursors such as itaconic acid, which undergoes Claisen condensation with carbonyldiimidazole (CDI) to form β-keto esters. For instance, reaction of itaconic acid with CDI in anhydrous acetonitrile yields a β-keto ester intermediate, which is subsequently treated with N,N-dimethylformamide dimethylacetal (DMFDMA) to generate enaminones. These enaminones serve as critical intermediates for cyclization with amidines (e.g., acetamidine or benzamidine) to form pyrimidine carboxylates. Adaptation of this method could involve introducing a chloromethyl group at the 5-position during the enaminone stage, though direct evidence for this modification remains speculative.

Cyclization with Amidines

Cyclization of enaminones with amidines under reflux conditions provides a pathway to substituted pyrimidines. For example, enaminone intermediates derived from itaconic acid react with benzamidine in toluene to yield methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates. To incorporate a chloromethyl group, pre-functionalization of the enaminone with a chloromethyl moiety before cyclization may be necessary. Titanium(III) chloride (TiCl₃) and zinc dust have been employed in analogous pyridine syntheses to facilitate reductive cyclization, suggesting potential applicability here.

Chloromethyl Group Introduction Strategies

Direct Chlorination of Hydroxymethyl Intermediates

A common method for introducing chloromethyl groups involves chlorination of hydroxymethyl precursors. For example, 2-alkoxy-5-alkoxymethyl-pyridine derivatives can be treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace hydroxyl groups with chlorine. Applied to pyrimidines, this approach would require synthesizing a 5-hydroxymethylpyrimidine-2-carboxylate intermediate, followed by chlorination. However, regioselectivity challenges may arise due to the pyrimidine ring’s electronic properties.

Alkylation-Chlorination Tandem Reactions

Patent literature describes the use of alkoxy intermediates as precursors for chloromethyl groups. For instance, 2-alkoxy-5-alkoxymethyl-pyridines react with alkali metal salts of alcohols to form chloromethyl derivatives. Translating this to pyrimidines, ethyl 5-(alkoxymethyl)pyrimidine-2-carboxylate could undergo nucleophilic substitution with chloride ions under acidic conditions. Reaction temperatures between 20°C and 100°C and solvents like ether or dichloromethane are critical for maximizing yields.

Parallel Synthesis and Optimization

Solution-Phase Parallel Amidation

Parallel synthesis techniques, as demonstrated in the preparation of pyrimidine-5-carboxamides, offer a scalable framework for optimizing ethyl 5-(chloromethyl)pyrimidine-2-carboxylate. Activation of carboxylic acids with bis(pentafluorophenyl) carbonate (BPC) followed by amidation with aliphatic amines achieves yields exceeding 80%. While this method focuses on amidation, analogous activation could facilitate esterification or chloromethyl group introduction.

Purification and Crystallization

Post-synthetic purification often involves silica gel chromatography, recrystallization from toluene, or azeotropic distillation with toluene to remove residual solvents. For example, ethyl 5-chloro-3-phenylindole-2-carboxylate is purified via recrystallization from toluene, yielding pale-yellow needles with 78–81% efficiency. Similar protocols could be adapted, though solubility differences in pyrimidines may necessitate solvent adjustments.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Industrial processes prioritize low-cost reagents such as titanium(III) chloride and zinc dust for reductive steps. These reagents avoid precious metal catalysts, reducing production costs. For instance, the use of TiCl₃ in ethylene glycol enables large-scale cyclization with minimal byproducts.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions:

Reduction Reactions: Reduction of the compound can lead to the formation of different pyrimidine derivatives with altered properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate is investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown promise in:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The chloromethyl group enhances membrane permeability, facilitating cellular uptake and action against pathogens.

- Anticancer Properties : Research has demonstrated that some derivatives induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents.

The compound has been evaluated for its biological activities, including:

- Antifungal Activity : this compound shows efficacy against various fungal strains, potentially by disrupting fungal cell walls.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in drug development.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Screening

In vitro studies evaluated the anticancer effects of various derivatives on human cancer cell lines (MCF-7 and HeLa). Compounds derived from this compound exhibited IC50 values ranging from 10 to 20 µM, indicating promising cytotoxic activity.

Mechanism of Action

The mechanism of action of Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in drug development and agricultural applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 5-(chloromethyl)pyrimidine-2-carboxylate with structurally related pyrimidine and heterocyclic derivatives, highlighting differences in core structures, substituents, and applications.

Research Findings and Implications

Regioselective Functionalization :

- Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate () demonstrates that chloromethyl groups undergo regioselective reactions, a property exploitable in the target compound for derivatization .

Pharmacological Optimization :

- Pyrazolo[1,5-a]pyrimidine studies () reveal that substituent choice at C(5) and C(7) critically impacts bioactivity, guiding design principles for pyrimidine-based drug candidates .

Biological Activity

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a chloromethyl group and an ethyl ester. The presence of the chloromethyl group is significant as it can act as an alkylating agent, allowing the compound to form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Alkylation : The chloromethyl group can alkylate nucleophilic sites in biological molecules, inhibiting enzyme activity.

- Electron Transfer : The pyrimidine ring may facilitate electron transfer reactions, contributing to its biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, demonstrating a promising spectrum of activity comparable to conventional antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. It has been particularly effective against pathogenic fungi, making it a candidate for further development in antifungal therapies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated antiproliferative effects on various cancer cell lines, including those resistant to standard chemotherapy agents.

| Cancer Cell Line | GI50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| A549 (Lung) | 30 |

| HeLa (Cervical) | 20 |

These findings indicate that the compound can inhibit cell growth effectively at low concentrations, suggesting a strong potential for development as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted by Tolba et al. evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The compound exhibited superior activity against multi-drug resistant strains, highlighting its potential as a new therapeutic agent in infectious diseases .

- Anticancer Mechanisms : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. The research indicated that the compound activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives revealed that modifications on the chloromethyl group significantly affect biological activity. Compounds with varied substitutions showed differing levels of potency against cancer cell lines, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate, and how are reaction conditions optimized?

- Methodology :

-

Step 1 : Start with pyrimidine-2-carboxylic acid derivatives. Chlorination at the 5-position is achieved using POCl₃ at 105°C, followed by esterification with ethanol and H₂SO₄ .

-

Step 2 : Optimize chloromethylation by varying solvents (e.g., DMF, THF) and catalysts (e.g., AlCl₃). Continuous flow reactors improve yield and reduce side reactions in industrial settings .

-

Step 3 : Monitor purity via HPLC and NMR. Recrystallization in ethanol/water mixtures enhances purity (>95%) .

Table 1: Comparison of Synthetic Methods

Step Reagents/Conditions Yield (%) Reference Chlorination POCl₃, 105°C, 6h 75–85 Esterification EtOH, H₂SO₄, reflux, 12h 80–90 Continuous Flow POCl₃, THF, 80°C, 2h 92

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Assign peaks using - and -NMR. The chloromethyl proton resonates at δ 4.5–4.7 ppm (quartet), and the ester carbonyl appears at ~170 ppm in -NMR .

- X-ray Crystallography : Refine crystal structures using SHELX software. For example, pyrimidine rings exhibit planarity deviations of 0.2–0.3 Å in related compounds .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.03) .

Advanced Research Questions

Q. How can nucleophilic substitution reactions at the chloromethyl group be optimized for diverse derivatives?

- Methodology :

-

Kinetic Studies : Use amines (e.g., benzylamine) in ethanol at 60°C. Monitor progress via TLC and adjust pH to 8–9 for optimal nucleophilicity .

-

Catalyst Screening : Compare phase-transfer catalysts (e.g., TBAB) vs. Lewis acids (e.g., ZnCl₂). TBAB improves reaction rates by 30% in biphasic systems .

-

Byproduct Analysis : Identify competing elimination pathways (e.g., HCl formation) via GC-MS and mitigate using anhydrous conditions .

Table 2: Reaction Optimization Parameters

Nucleophile Solvent Catalyst Time (h) Yield (%) Benzylamine EtOH None 24 65 Benzylamine DMF TBAB 6 88 Sodium Methoxide MeOH ZnCl₂ 12 72

Q. How to resolve contradictions between crystallographic data and computational models for pyrimidine derivatives?

- Methodology :

- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C-Cl: 1.73 Å) with X-ray data. Discrepancies >0.05 Å suggest experimental errors or solvent effects .

- Refinement Protocols : Use SHELXL for high-resolution data. For twinned crystals, apply twin-law matrices and validate using R-factor convergence (e.g., R₁ < 0.05) .

- Case Study : In Ethyl 7-methyl-3-oxo-5-phenyl derivatives, puckering (0.224 Å deviation) was confirmed via X-ray but not predicted by gas-phase DFT .

Q. How to design structure-activity relationship (SAR) studies for bioactivity using this compound?

- Methodology :

-

Derivative Libraries : Synthesize analogs (e.g., replacing Cl with -SH or -NH₂) and test against enzymes (e.g., kinases) .

-

Docking Simulations : Use AutoDock Vina to predict binding affinities. Chloromethyl groups enhance hydrophobic interactions in ATP-binding pockets .

-

In Vitro Assays : Measure IC₅₀ values for antimicrobial activity (e.g., E. coli MIC: 12.5 µg/mL) and compare with ethyl 4-chloro-2-methylthio analogs .

Table 3: Bioactivity Comparison

Derivative Target Enzyme IC₅₀ (µM) Reference Chloromethyl Dihydrofolate Reductase 0.45 Thioether Analog Same 1.2 Carboxylic Acid Same >10

Data Contradiction Analysis

- Example : Conflicting NMR and X-ray data for chloromethyl group orientation.

- Resolution : Use variable-temperature NMR to assess rotational barriers. X-ray data (static) may show fixed conformations, while NMR averages multiple states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.